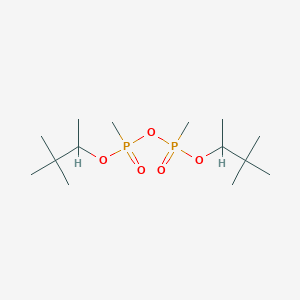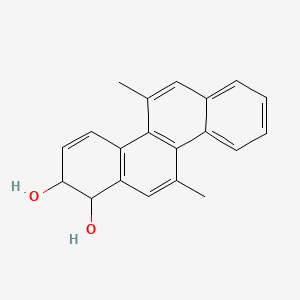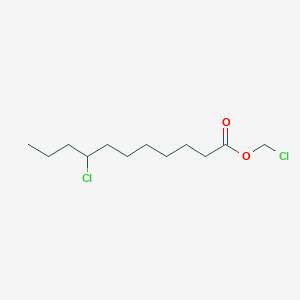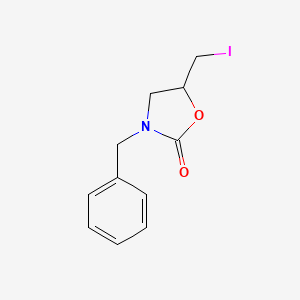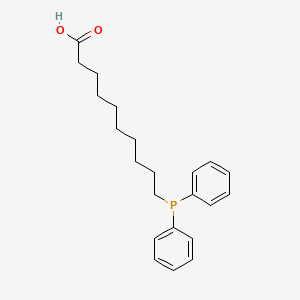
10-(Diphenylphosphanyl)decanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Diphenylphosphanyl)decanoic acid is an organic compound with the molecular formula C22H29O2P. It contains a carboxylic acid group and a phosphane group, making it a unique molecule with diverse chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Diphenylphosphanyl)decanoic acid typically involves the reaction of decanoic acid with diphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include decanoic acid, diphenylphosphine, and a suitable catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions: 10-(Diphenylphosphanyl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The phosphane group can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms in the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while substitution reactions can produce a variety of substituted aromatic compounds .
Applications De Recherche Scientifique
10-(Diphenylphosphanyl)decanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of 10-(Diphenylphosphanyl)decanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to various physiological effects. The phosphane group can interact with metal ions, influencing catalytic processes .
Comparaison Avec Des Composés Similaires
Decanoic Acid: A simpler carboxylic acid with similar chain length but lacking the phosphane group.
Diphenylphosphine: Contains the phosphane group but lacks the carboxylic acid functionality.
Phosphonic Acids: Compounds with similar phosphorus-containing groups but different overall structures.
Uniqueness: 10-(Diphenylphosphanyl)decanoic acid is unique due to the presence of both a carboxylic acid group and a phosphane group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Propriétés
Numéro CAS |
79849-58-4 |
|---|---|
Formule moléculaire |
C22H29O2P |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
10-diphenylphosphanyldecanoic acid |
InChI |
InChI=1S/C22H29O2P/c23-22(24)18-12-4-2-1-3-5-13-19-25(20-14-8-6-9-15-20)21-16-10-7-11-17-21/h6-11,14-17H,1-5,12-13,18-19H2,(H,23,24) |
Clé InChI |
QWQQOSJRNKFBBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCCCCCCCCC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
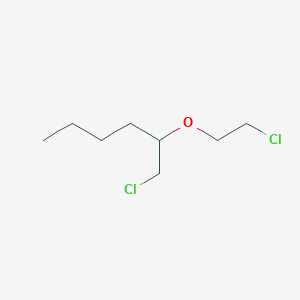
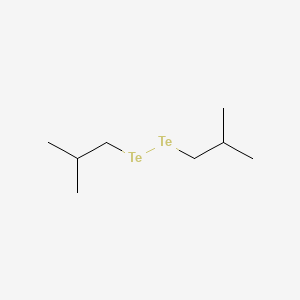
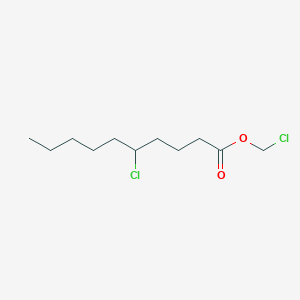
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)
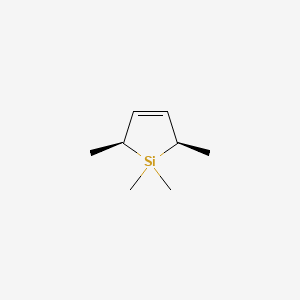


![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
